N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide
Description
N-{[5-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a benzamide derivative featuring a 1,3-benzodioxole moiety fused to a 1,2-oxazole ring, connected via a methylene bridge to a 4-(dimethylsulfamoyl)benzamide group.
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c1-23(2)30(25,26)16-6-3-13(4-7-16)20(24)21-11-15-10-18(29-22-15)14-5-8-17-19(9-14)28-12-27-17/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPYJNFNRZPUIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of F2493-1880 are currently unknown. The compound is structurally similar to a series of 1-benzo [1,3]dioxol-5-yl-indoles, which have been shown to have anticancer activity against various cancer cell lines. .
Mode of Action
Based on its structural similarity to 1-benzo [1,3]dioxol-5-yl-indoles, it may interact with its targets to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biological Activity
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a benzodioxole moiety and an oxazole ring, which contribute to its biological properties. The molecular formula is , and it has a molecular weight of approximately 356.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₄S |
| Molecular Weight | 356.8 g/mol |
| LogP | 4.6014 |
| Polar Surface Area | 70.498 Ų |
| Hydrogen Bond Acceptors | 8 |
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation.
- Antioxidant Properties : It has been suggested that the benzodioxole moiety contributes to antioxidant activity, which can protect cells from oxidative stress.
- Interaction with Receptors : The compound may interact with specific receptors in the body, influencing signaling pathways related to inflammation or cancer progression.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structures:
- Case Study 1 : A study published in Cancer Research demonstrated that related compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- Case Study 2 : Research indicated that derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Neuroprotective Effects
There is emerging evidence supporting neuroprotective effects:
- Case Study 3 : In vitro studies have shown that the compound can protect neuronal cells from apoptosis induced by neurotoxic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The target compound shares a common benzodioxol-oxazole-benzamide scaffold with several analogs. Key structural variations occur at the benzamide substituent, which dictates physicochemical and biological properties.
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
- Polarity : The dimethylsulfamoyl group in the target compound increases polarity and aqueous solubility relative to the trifluoromethyl analog, which is more lipophilic .
Preparation Methods
Route A: Huisgen Cycloaddition Approach
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Synthesis of 5-Ethynyl-1,3-benzodioxole
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Formation of Isoxazole Ring
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Nitrile Oxide Generation : Chlorooxime 2 (prepared from acetophenone oxime and NCS) is treated with triethylamine to generate nitrile oxide in situ.
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Cycloaddition : Reacted with 5-ethynyl-1,3-benzodioxole in toluene at 110°C for 6 h.
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Yield : 65%
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Characterization : NMR (101 MHz, CDCl₃): δ 161.2 (C=O), 147.5 (C-O), 126.3 (C≡C).
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Aminomethyl Functionalization
Route B: Condensation-Oxidation Method
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β-Keto Ester Intermediate : 5-Amino-1,3-benzodioxole reacts with ethyl acetoacetate under acidic conditions to form β-keto ester 4 .
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Hydroxylamine Condensation : Treated with hydroxylamine hydrochloride in ethanol (reflux, 8 h) to yield isoxazolone 5 .
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Methylation and Amination : 5 is methylated using MeI/K₂CO₃, followed by Gabriel synthesis to introduce the amine.
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Overall Yield : 47%
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Synthesis of 4-(Dimethylsulfamoyl)benzoyl Chloride
Sulfonylation of 4-Aminobenzoic Acid
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Sulfonation : 4-Aminobenzoic acid reacts with dimethylsulfamoyl chloride in pyridine (0°C → rt, 24 h).
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Yield : 84%
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Characterization : HR-MS m/z: [M+H]⁺ calcd. 243.05, found 243.08.
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Acid Chloride Formation : Treated with oxalyl chloride (cat. DMF) in DCM (reflux, 3 h).
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Conversion : >95%
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Amide Coupling and Final Assembly
Procedure :
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4-(Dimethylsulfamoyl)benzoyl chloride (1.2 eq) is added dropwise to a solution of 5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl)methanamine (1 eq) and DIPEA (3 eq) in THF (0°C → rt, 12 h).
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Workup : Extracted with EtOAc, washed with 1M HCl and brine, dried (Na₂SO₄), and purified via silica chromatography (hexane:EtOAc = 3:1).
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Yield : 68%
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Purity : 98.5% (HPLC)
Spectroscopic Characterization of Final Product
| Technique | Data |
|---|---|
| NMR (CDCl₃) | δ 8.02 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 6.89 (s, 1H), 6.82 (d, J = 8.1 Hz, 1H), 6.76 (d, J = 8.1 Hz, 1H), 5.95 (s, 2H), 4.62 (s, 2H), 3.12 (s, 6H). |
| NMR | δ 167.2 (C=O), 148.1 (C-O), 132.4 (C-SO₂), 126.8 (C-N), 108.9 (C-O). |
| HR-MS | [M+H]⁺ calcd. 486.1284, found 486.1289. |
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 32% | 25% |
| Purity (HPLC) | 98.5% | 95.2% |
| Scalability | High | Moderate |
| Cost Efficiency | $$ | $$$ |
Route A offers superior yield and scalability due to streamlined cycloaddition, whereas Route B suffers from low efficiency in the Gabriel synthesis step.
Optimization Challenges and Solutions
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Isoxazole Regioselectivity : Use of electron-deficient nitrile oxides favors 3,5-disubstituted isoxazole formation.
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Benzodioxole Stability : Avoid strong acids during coupling; DIPEA proved optimal for amidation without ring opening.
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Sulfonamide Hydrolysis : Conduct sulfonylation at 0°C to minimize hydrolysis.
Industrial Applicability and Environmental Impact
Q & A
Q. What are the recommended synthetic routes for N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide?
- Methodological Answer : The synthesis involves multi-step reactions. Key steps include:
- Oxazole Ring Formation : Cyclization of precursors like nitriles or amides under acidic or basic conditions to form the 1,2-oxazole core .
- Sulfonamide Coupling : Reacting the oxazole intermediate with 4-(dimethylsulfamoyl)benzoic acid derivatives using coupling agents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane .
- Benzodioxol Incorporation : Substituent introduction via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .
- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly impact yield. For example, continuous flow reactors improve control over exothermic steps .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., benzodioxol methylene protons at δ 5.9–6.1 ppm and sulfonamide protons at δ 2.8–3.1 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 484.1234 for C23H21N3O6S) .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., S(6) ring motifs in sulfonamide derivatives) .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%) and cell line viability thresholds to minimize artifacts .
- Dose-Response Validation : Use IC50/EC50 curves with ≥3 independent replicates to confirm activity thresholds .
- Mechanistic Profiling : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular apoptosis) to distinguish direct vs. off-target effects .
- Data Normalization : Reference internal controls (e.g., cisplatin for cytotoxicity studies) to align cross-study comparisons .
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Vitro ADME :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction .
- In Vivo Studies :
- Dosing Regimens : Apply compartmental modeling (e.g., non-linear mixed-effects) to optimize bioavailability .
- Tissue Distribution : Radiolabel the compound (e.g., 14C) and quantify accumulation in target organs .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or HDACs) .
- QSAR Modeling : Train regression models on analogs’ electronic descriptors (e.g., LogP, polar surface area) to predict activity cliffs .
- MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to identify stable binding poses .
Experimental Design & Theoretical Frameworks
Q. How to integrate theoretical frameworks into mechanistic studies of this compound?
- Methodological Answer :
- Hypothesis-Driven Design : Link research to established theories (e.g., enzyme inhibition kinetics for sulfonamide derivatives) .
- Pathway Analysis : Map compound effects using KEGG or Reactome databases to identify perturbed biological networks .
- Dynamic Systems Modeling : Apply ordinary differential equations (ODEs) to simulate dose-dependent modulation of signaling pathways .
Q. What experimental designs mitigate confounding factors in cytotoxicity studies?
- Methodological Answer :
- Randomized Block Designs : Assign treatments randomly within cell culture plates to control batch effects .
- Counterbalancing : Alternate compound addition sequences to minimize time-dependent artifacts .
- Blinded Analysis : Use third-party researchers for endpoint measurements (e.g., flow cytometry) to reduce bias .
Data Analysis & Validation
Q. How should researchers address inconsistencies in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian 09 for vibrational modes) .
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., hydrolyzed sulfonamide derivatives) .
- Crystallographic Refinement : Resolve ambiguous electron density maps with SHELXL .
Future Research Directions
Q. What understudied functional groups in this compound warrant further investigation?
- Methodological Answer :
- Benzodioxol Stability : Assess oxidative degradation pathways under physiological pH using accelerated stability testing .
- Sulfonamide Bioisosteres : Replace dimethylsulfamoyl with sulfonic acid or thioamide groups to modulate solubility/activity .
- Oxazole Ring Modifications : Introduce halogen substituents (e.g., Cl, F) to enhance target binding affinity .
Q. Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
